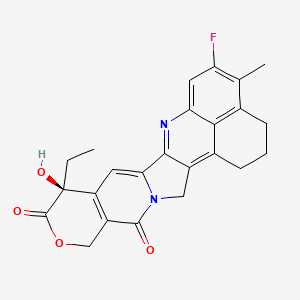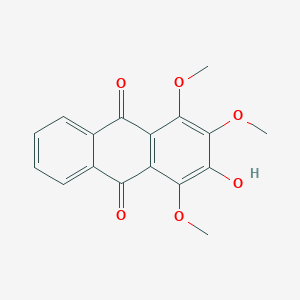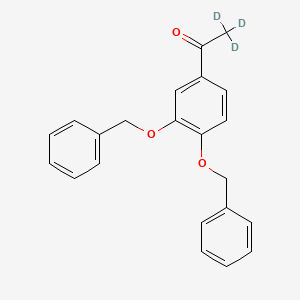
3',4'-Dibenzyloxyaceto-D3-phenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dibenzyloxyaceto-D3-phenone is a deuterium-labeled derivative of 3’,4’-Dibenzyloxyaceto-phenone. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dibenzyloxyaceto-D3-phenone involves the incorporation of deuterium into the parent compound, 3’,4’-Dibenzyloxyaceto-phenone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD)
Temperature: Room temperature to moderate heating
Pressure: Atmospheric pressure or slightly elevated pressure
Industrial Production Methods
Industrial production of 3’,4’-Dibenzyloxyaceto-D3-phenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk deuterium gas supply: Ensuring a consistent and high-purity source of deuterium gas
Large-scale reactors: Utilizing industrial reactors equipped with efficient mixing and temperature control
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
3’,4’-Dibenzyloxyaceto-D3-phenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or hydrocarbons
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Reagents including halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under controlled conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Substitution: Formation of substituted derivatives with various functional groups
科学的研究の応用
3’,4’-Dibenzyloxyaceto-D3-phenone is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies
Biology: In metabolic studies to track the incorporation and transformation of deuterium-labeled compounds
Medicine: In drug development to study pharmacokinetics and metabolic pathways
Industry: In the production of deuterium-labeled standards for analytical purposes
作用機序
The mechanism of action of 3’,4’-Dibenzyloxyaceto-D3-phenone involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound’s distribution, metabolism, and excretion. This helps in understanding the pharmacokinetics and metabolic pathways of drugs .
類似化合物との比較
Similar Compounds
3’,4’-Dibenzyloxyaceto-phenone: The non-deuterated parent compound
Deuterium-labeled analogs: Other compounds with deuterium substitution at different positions
Uniqueness
3’,4’-Dibenzyloxyaceto-D3-phenone is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic stability and reduce the rate of metabolic degradation, making it a valuable tool in drug development .
特性
分子式 |
C22H20O3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
1-[3,4-bis(phenylmethoxy)phenyl]-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C22H20O3/c1-17(23)20-12-13-21(24-15-18-8-4-2-5-9-18)22(14-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3/i1D3 |
InChIキー |
LOSAYZQTPQUBLS-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)
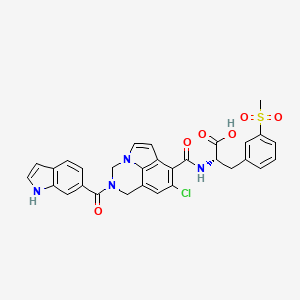
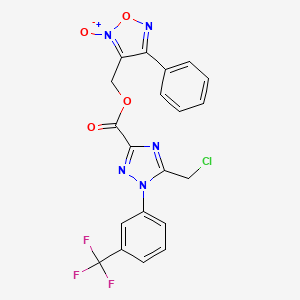
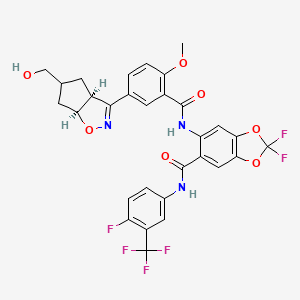
![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)



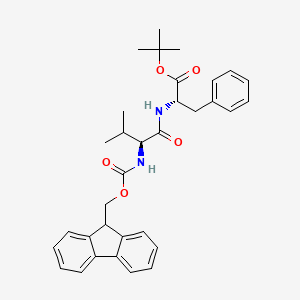
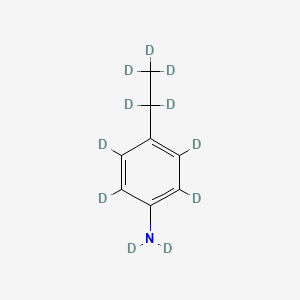
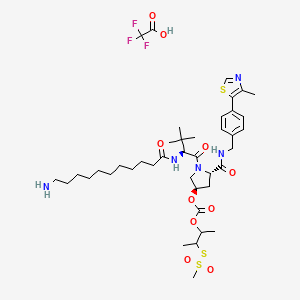
![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)
